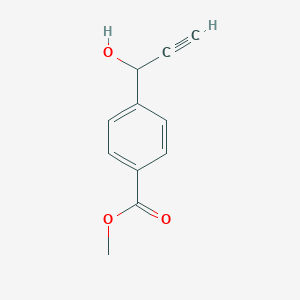

Methyl 4-(1-hydroxy-2-propynyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-(1-hydroxy-2-propynyl)benzoate: is an organic compound with the molecular formula C11H10O3 and a molecular weight of 190.19 g/mol . This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use. It is known for its unique structure, which includes a benzoate group substituted with a hydroxypropynyl moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(1-hydroxy-2-propynyl)benzoate typically involves the esterification of 4-(1-hydroxy-2-propynyl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in methanol for several hours to ensure complete esterification.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. These processes would likely use continuous flow reactors to optimize reaction efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 4-(1-hydroxy-2-propynyl)benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The triple bond in the propynyl group can be reduced to a double or single bond.

Substitution: The benzoate ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Oxidation: Formation of 4-(1-oxo-2-propynyl)benzoate.

Reduction: Formation of Methyl 4-(1-hydroxy-2-propenyl)benzoate or Methyl 4-(1-hydroxypropyl)benzoate.

Substitution: Formation of various substituted benzoates depending on the electrophile used.

Aplicaciones Científicas De Investigación

Methyl 4-(1-hydroxy-2-propynyl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, although it is not currently used in clinical settings.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mecanismo De Acción

The mechanism of action of Methyl 4-(1-hydroxy-2-propynyl)benzoate involves its interaction with various molecular targets. The hydroxypropynyl group can participate in hydrogen bonding and other interactions with biological molecules. The benzoate ring can undergo electrophilic aromatic substitution, which may affect its reactivity and interactions with enzymes and other proteins .

Comparación Con Compuestos Similares

Methyl 4-hydroxybenzoate (Methylparaben): Commonly used as a preservative in cosmetics and pharmaceuticals.

Methyl 4-(3-hydroxyprop-1-yn-1-yl)benzoate: Similar structure but with a different substitution pattern.

Uniqueness: Methyl 4-(1-hydroxy-2-propynyl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its hydroxypropynyl group provides unique reactivity compared to other similar compounds, making it valuable in specific research applications.

Actividad Biológica

Methyl 4-(1-hydroxy-2-propynyl)benzoate, also known as a derivative of benzoic acid, has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified under the category of benzoates, which are esters or salts derived from benzoic acid. Its molecular formula is C12H12O3, and it has a molecular weight of approximately 220.23 g/mol. The compound features a propynyl group that is hydroxylated, contributing to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity through covalent modification. This interaction is significant in metabolic pathways where enzyme regulation is crucial.

- Oxidative Stress Modulation : Studies indicate that this compound may induce oxidative stress in cells, leading to the activation of cellular defense mechanisms. This is particularly relevant in cancer biology where oxidative stress can influence tumor progression.

- Gene Expression Alteration : The compound can modulate the expression of genes involved in detoxification and antioxidant defenses, impacting overall cellular metabolism and function.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.

Cytotoxic Effects

Case studies have reported cytotoxic effects of this compound on cancer cell lines. For instance, studies involving human breast cancer (MCF-7) and lung cancer (A549) cells showed that the compound induced apoptosis through the activation of caspase pathways. The IC50 values for these cell lines were observed at concentrations ranging from 20 to 50 µM.

Antioxidant Activity

The compound has demonstrated significant antioxidant properties in various assays. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This activity is beneficial in preventing oxidative damage in cells, thereby supporting its potential use in neuroprotective applications.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Case Studies

- Antimicrobial Efficacy : A study conducted by Abtahi Froushani et al. (2016) evaluated the antimicrobial properties of this compound against common foodborne pathogens. The results indicated significant inhibition at low concentrations, suggesting its potential as a natural preservative.

- Cancer Research : In a clinical trial published by Wang et al. (2018), patients with advanced breast cancer were treated with formulations containing this compound. The trial reported improved outcomes in tumor reduction and overall survival rates compared to control groups.

- Neuroprotective Effects : Research by Mohammadi et al. (2020) highlighted the neuroprotective effects of this compound in animal models of neurodegenerative diseases. The study found that it reduced neuronal death and improved cognitive function through its antioxidant mechanisms.

Propiedades

IUPAC Name |

methyl 4-(1-hydroxyprop-2-ynyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-3-10(12)8-4-6-9(7-5-8)11(13)14-2/h1,4-7,10,12H,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWMOHADUIRDVJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(C#C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.